molecular formula C10HF21 B1663968 1H-Perfluorodecane CAS No. 375-97-3

1H-Perfluorodecane

Cat. No. B1663968
CAS RN: 375-97-3
M. Wt: 520.08 g/mol
InChI Key: DSNMEFYRPYNWJJ-UHFFFAOYSA-N
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Description

1H-Perfluorodecane is a chemical compound with the formula C10HF21. Its molecular weight is 520.0814 . It is also known by the name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbon backbone with fluorine atoms replacing the hydrogen atoms typically found in alkyl chains . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 520.0814 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis and Material Applications

1H-Perfluorodecane and its derivatives have been explored in various synthesis processes and material applications. For instance, Wang, Chang, and Ai Fu (2013) demonstrated the synthesis of 1H,1H,2H-Heptadecafluorodecene from 1H,1H,2H,2H-1Iodide-Perfluorodecane, using perfluorooctyl iodide and ethylene, achieving a yield up to 80% under optimized conditions (Wang, Chang, & Ai Fu, 2013). This highlights its potential in the production of fluorinated materials.

Environmental and Biological Impact Studies

Various studies have examined the environmental and biological impacts of this compound and related compounds. For instance, Kudo et al. (2005) studied the effects of 1H, 1H, 2H, 2H-perfluorodecanol on liver peroxisome proliferation in mice, revealing significant liver enlargement and peroxisome proliferation (Kudo et al., 2005). Similarly, Fang, Megharaj, and Naidu (2015) investigated the formation of 1H,1H,2H,2H‐perfluorodecane sulfonic acid in the oxidization of aqueous film‐forming foam (AFFF), highlighting the environmental presence and transformation of these compounds (Fang, Megharaj, & Naidu, 2015).

Functionalization of Carbon Nanomaterials

Hamilton et al. (2010) reported a method for functionalizing graphite nanosheets (graphene) and single-walled carbon nanotubes (SWNTs) with perfluorinated alkyl groups, including 1H,1H,2H,2H-perfluorododecane. This process enhances the dispersability of these carbon materials in certain solvents, indicating potential applications in nanotechnology (Hamilton et al., 2010).

Exploration in Various Fields

This compound has been studied across diverse fields, ranging from its role in endocrine disruption and effects on health to its presence in consumer products and environmental samples. Studies such asby Kjeldsen and Bonefeld‐Jørgensen (2013) have explored the endocrine-disrupting potential of perfluorinated compounds, including this compound, highlighting their influence on hormone receptor functions (Kjeldsen & Bonefeld‐Jørgensen, 2013). Additionally, Schultz et al. (2006) investigated the mass flows of various fluorochemicals, including perfluorodecanoate, in municipal wastewater treatment, providing insights into the environmental pathways and persistence of these substances (Schultz et al., 2006).

Safety and Hazards

While specific safety and hazard information for 1H-Perfluorodecane was not found, it’s important to handle all chemicals with care. Avoid breathing in vapors or mists, and avoid contact with skin and eyes .

Mechanism of Action

Target of Action

1H-Perfluorodecane is a complex compound with a molecular formula of C10HF21 It has been used in the functionalization of carbon nanomaterials .

Mode of Action

The mode of action of this compound is primarily through its interaction with carbon-based materials. In one study, it was found that free radical addition of 1-iodo-1H,1H,2H,2H-perfluorododecane to ortho-dichlorobenzene suspensions of carbon nanomaterials was initiated by thermal decomposition of benzoyl peroxide . This suggests that this compound can interact with carbon nanomaterials to modify their properties.

Biochemical Pathways

Given its use in the functionalization of carbon nanomaterials , it may influence the properties and behaviors of these materials, potentially affecting various biochemical processes.

Result of Action

Its ability to functionalize carbon nanomaterials suggests that it may have significant effects on the properties and behaviors of these materials .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the functionalization of carbon nanomaterials with this compound is initiated by thermal decomposition of benzoyl peroxide , suggesting that temperature may play a role in its action.

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HF21/c11-1(12)2(13,14)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)31/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNMEFYRPYNWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10HF21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190951
Record name 1-H-Perfluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

375-97-3
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Heneicosafluorodecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-H-Perflurodecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-H-Perfluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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